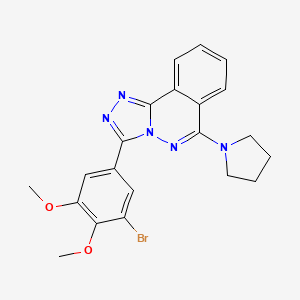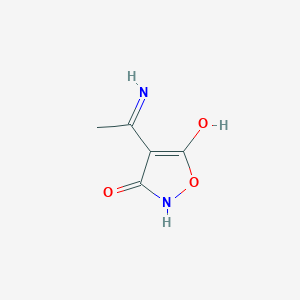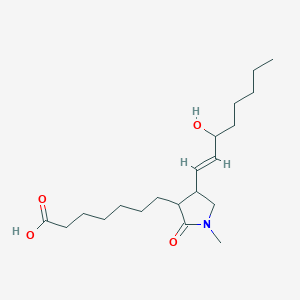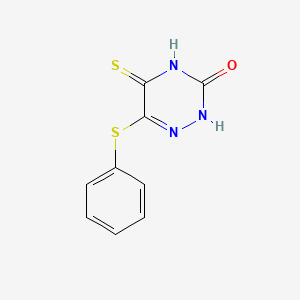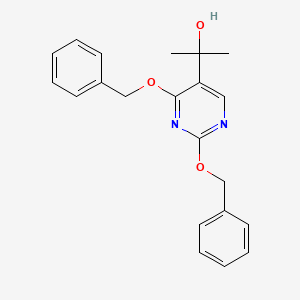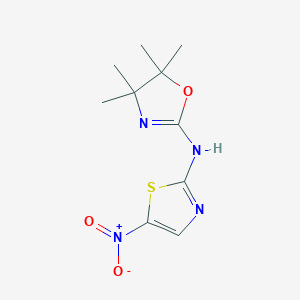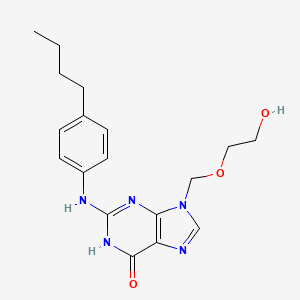![molecular formula C12H18N4O5 B12921074 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one is a purine derivative with significant biochemical and pharmacological properties It is structurally characterized by a purine ring attached to a sugar moiety, making it a nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one typically involves the condensation of a purine base with a sugar derivative. One common method is the glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions to form the nucleoside analog . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The process includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.
Substitution: Halogenation or alkylation reactions can introduce new functional groups onto the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or halogen groups onto the purine ring .
Applications De Recherche Scientifique
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential antiviral or anticancer agent.
Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-methoxyguanosine: Another nucleoside analog with similar structural features but different functional groups.
2-thioadenosine: A sulfur-containing nucleoside analog with distinct biochemical properties.
Benzoic acid derivatives: Compounds with similar sugar moieties but different aromatic ring structures.
Uniqueness
The uniqueness of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one lies in its specific purine ring modifications and the presence of a sugar moiety, which confer unique biochemical and pharmacological properties. These features make it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C12H18N4O5 |
|---|---|
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |
InChI |
InChI=1S/C12H18N4O5/c1-12(2)14-9-6(10(20)15-12)13-4-16(9)11-8(19)7(18)5(3-17)21-11/h4-5,7-8,11,14,17-19H,3H2,1-2H3,(H,15,20)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
SEQICZUEXUNVDT-IOSLPCCCSA-N |
SMILES isomérique |
CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C |
SMILES canonique |
CC1(NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


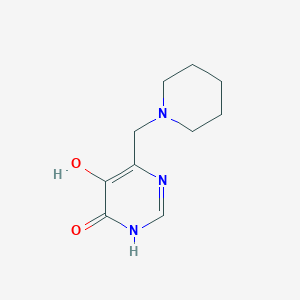


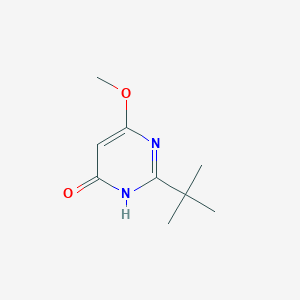
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
